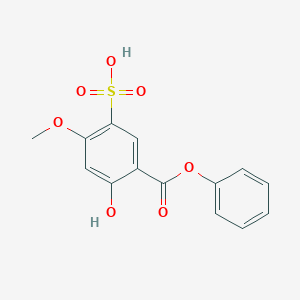
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is an organic compound with a molecular weight of 324.31 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is synthesized from 4-Methoxysalicylic acid. The synthetic route involves the esterification of 4-Methoxysalicylic acid with phenol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Applications De Recherche Scientifique
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular receptors, modulating signal transduction processes. Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate can be compared with other similar compounds, such as:
4-Methoxysalicylic acid: The precursor in its synthesis.
Phenyl 2-Hydroxy-4-methoxybenzoate: Lacks the sulfonic acid group.
Phenyl 2-Hydroxy-5-sulfobenzoate: Lacks the methoxy group.
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12O7S |
|---|---|
Poids moléculaire |
324.31 g/mol |
Nom IUPAC |
4-hydroxy-2-methoxy-5-phenoxycarbonylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12O7S/c1-20-12-8-11(15)10(7-13(12)22(17,18)19)14(16)21-9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
Clé InChI |
SBIXJJVTXWMPGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)O)C(=O)OC2=CC=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















